O-Desethyl-O-propyl Methisosildenafil-d4 is a synthetic compound related to the well-known drug sildenafil, primarily utilized for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is categorized as a deuterated analogue of Methisosildenafil, which itself is a derivative of sildenafil. The presence of deuterium in its structure allows for enhanced analytical tracking in pharmacokinetic studies and other scientific applications.
The synthesis of O-Desethyl-O-propyl Methisosildenafil-d4 typically involves several steps, including:
The specific technical details may vary based on the laboratory protocols and the desired purity levels.
The molecular structure of O-Desethyl-O-propyl Methisosildenafil-d4 features a complex arrangement typical of phosphodiesterase inhibitors. The key components include:
The detailed structural data supports its classification as a potent inhibitor within its pharmacological class.
O-Desethyl-O-propyl Methisosildenafil-d4 can undergo various chemical reactions typical of phosphodiesterase inhibitors, including:
These reactions are crucial for understanding its pharmacodynamics and potential interactions within biological systems.
The mechanism of action for O-Desethyl-O-propyl Methisosildenafil-d4 is primarily through the inhibition of phosphodiesterase type 5. This inhibition results in:
This mechanism underscores its therapeutic relevance and effectiveness as an erectile dysfunction treatment.
Relevant data regarding its melting point, boiling point, and other physical properties can be obtained through experimental characterization methods.
O-Desethyl-O-propyl Methisosildenafil-d4 finds applications primarily in scientific research settings:
These applications highlight its significance beyond therapeutic use, contributing valuable insights into drug development and analysis.
O-Desethyl-O-propyl Methisosildenafil-d4 is a deuterium-labeled isotopologue of the sildenafil analogue methisosildenafil. Its molecular formula is C₂₄H₃₀D₄N₆O₄S, with a molecular weight of 506.65 g/mol [1] [2]. Structurally, it features:
Table 1: Key Structural Features
Component | Description |
---|---|
Core Structure | Pyrazolopyrimidine with modified piperazine ring |
Deuterium Positions | 2,2,6,6-positions of piperazine ring (tetradeuteration) |
Key Modification | O-propyl substitution at the ethoxy site |
Molecular Formula | C₂₄H₃₀D₄N₆O₄S |
Unique Identifier (InChI) | InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+/i13D2,14D2 [2] |
Deuterated compounds like O-Desethyl-O-propyl Methisosildenafil-d4 serve as critical internal standards in mass spectrometry due to their near-identical chemical properties to non-deuterated analogues, with distinct mass differences (+4 Da). Key research utilities include:
This compound epitomizes the challenges in regulating illegally adulterated PDE5 inhibitors in "natural" supplements. Its significance spans:
Table 2: Analytical Parameters for Detection
Parameter | Specification | Method |
---|---|---|
Detection Limit (LOD) | 0.4 mg/kg | LC-Q-Exactive HRMS |
Quantitation Limit (LOQ) | 1.2 mg/kg | LC-Q-Exactive HRMS |
Recovery Rate | 80–110% | Solvent extraction + LC-HRMS |
Key Fragment Ions | Diagnostic shifts at [M+D₄]+ and MSⁿ products | IT-TOF MS |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3